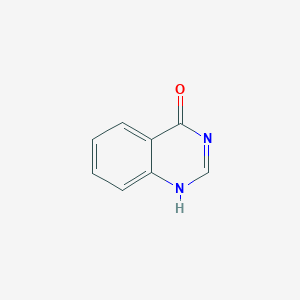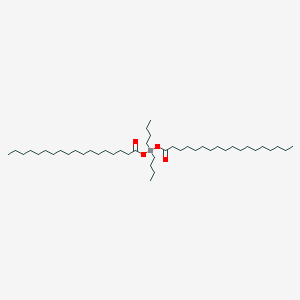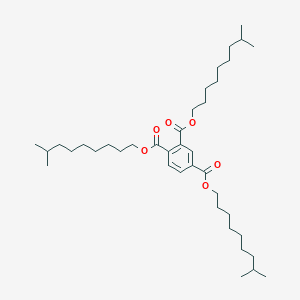
Triisodecyl trimellitate
Vue d'ensemble
Description
Triisodecyl trimellitate is a structurally related alkyl ester of trimellitic acid . It is reported to function in cosmetics as a skin conditioning agent . It is also used as a plasticizer . The only structural difference between these ingredients is the length/branching of the alkyl chains .
Synthesis Analysis
A method for synthesizing triisodecyl trimellitate has been disclosed, which includes steps such as esterification reaction, negative pressure dealcoholization, alkali washing and water washing, adsorption decoloration, hot filtration, oxidation decoloration, secondary adsorption decoloration, and secondary hot filtration .
Molecular Structure Analysis
Triisodecyl trimellitate is structurally related as an alkyl ester of the aromatic triprotic acid, trimellitic acid . The only structural difference between these ingredients is the length/branching of the alkyl chains .
Chemical Reactions Analysis
Triisodecyl trimellitate can be metabolized via hydrolysis back to the parent alcohol and acid . Therefore, the parent alcohol and acid could be present as residual materials .
Physical And Chemical Properties Analysis
Triisodecyl trimellitates are colorless to slightly yellow liquids, with low volatility . Although they are generally insoluble or only slightly soluble in water, these ingredients are readily soluble in most organic solvents and oils .
Applications De Recherche Scientifique
Human Metabolism and Kinetics
Triisodecyl trimellitate (TDTM), a plasticizer for PVC materials, is subject to human metabolism and elimination kinetics. Studies have shown that TDTM undergoes regioselective hydrolysis to its diesters and monoester isomers, with a comparatively low resorption rate in humans. This results in a slow metabolism and excretion rate (Höllerer et al., 2018).
Hepatotoxicity Induced by TDTM
Research has identified the hepatotoxic effects of TDTM in mice, including alterations in gene expression related to cell cycle, metabolic process, and oxidative activity. These findings highlight the importance of understanding the molecular mechanisms of TDTM-induced hepatotoxicity (Chen et al., 2016).
Tribology and Antioxidant Behavior
TDTM has been used to evaluate the tribological performance and oxidation resistance of various compounds. Studies have demonstrated the effectiveness of certain antioxidants in improving the thermal stability and oxidation resistance of TDTM (Jin et al., 2019). Additionally, investigations into sulfur-containing additives have revealed their ability to enhance tribological properties when mixed with TDTM (Gao et al., 2018).
Metabolite Analysis in Urine
Sensitive methods have been developed for monitoring the metabolites of TDTM in urine. This is crucial for understanding the exposure and potential health impacts of TDTM, especially in patient populations (Kuhlmann et al., 2021).
Safety Assessment for Food Contact Materials
The safety of TDTM as a plasticizer in the manufacture of soft poly(vinyl chloride) materials has been evaluated, focusing on its migration into food and potential health effects. The substance was found to be safe under certain conditions, without raising concerns for accumulation in humans (Silano et al., 2019).
Leachability from Medical Devices
Research has also focused on the leachability of TDTM from medical devices such as PVC tubing, with findings indicating a potential lower leachability compared to other plasticizers. This makes TDTM a potentially safer alternative for medical applications (Ito et al., 2008).
Orientations Futures
Triisodecyl trimellitate serves many purposes in the world of cosmetics and personal care and is hugely beneficial . It provides hydration to the skin and is also a film former, which means that it can lock moisture in and keep harmful environmental elements away from the surface . Tridecyl Trimellitate in cosmetics is used as the best alternative to mineral oil and has excellent pigment-dispersing properties . This ingredient also enhances the texture of the product and makes it richer .
Propriétés
IUPAC Name |
tris(8-methylnonyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYFBRNDHRTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274208 | |
| Record name | tris(8-methylnonyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triisodecyl trimellitate | |
CAS RN |
36631-30-8 | |
| Record name | Triisodecyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisodecyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISODECYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



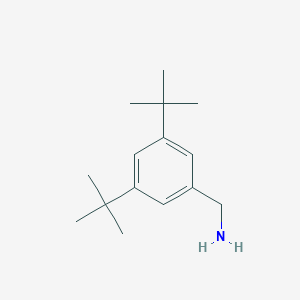

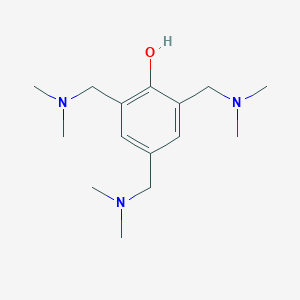
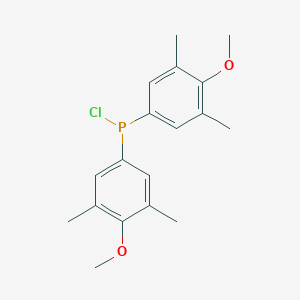

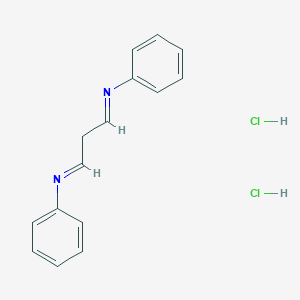
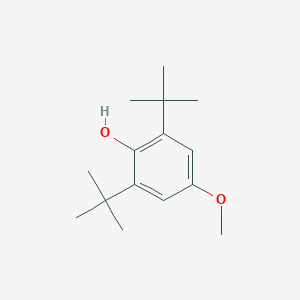

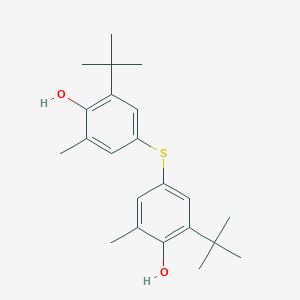

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)

